N-allyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
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Overview
Description
"N-allyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide" is a compound of interest in the field of pharmaceutical sciences, particularly noted for its chemical structure that incorporates elements such as a piperidine ring, a sulfonyl group, and chloro-methoxy phenyl groups. These structural components suggest a potential for diverse biological activities, although specifics on its applications are limited by the exclusion criteria of drug use and dosage information.
Synthesis Analysis
The synthesis of related compounds typically involves coupling reactions between sulfonyl chlorides and piperidine or its derivatives under controlled conditions, followed by further modifications. For example, Khalid et al. (2013) described the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine, a process that may share similarities with the synthesis of the target compound by incorporating sulfonyl chloride with piperidine in aqueous media (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure and conformation of sulfonamide derivatives, including those with a piperidine backbone, are crucial for their biological activity. X-ray crystallography and molecular modeling studies, such as those conducted by Banerjee et al. (2002), provide insights into the spatial arrangement of atoms and the conformation of molecules, which are essential for understanding the interaction of these compounds with biological targets (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of sulfonamide derivatives, including potential reactions at the sulfonyl group or the piperidine nitrogen, can be influenced by the presence of substituents. Golub and Becker (2015) investigated the anodic methoxylation of piperidine derivatives, highlighting the impact of N-acyl and N-sulfonyl groups on their electrochemical behavior, which might be relevant for understanding the reactivity of the target compound (Golub & Becker, 2015).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4S/c1-3-8-18-16(20)12-6-9-19(10-7-12)24(21,22)15-11-13(17)4-5-14(15)23-2/h3-5,11-12H,1,6-10H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHEWQNPAOPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxybenzenesulfonyl)-N-(prop-2-EN-1-YL)piperidine-4-carboxamide |
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